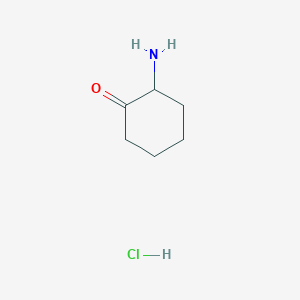

2-Aminocyclohexanone hydrochloride

概要

説明

2-Aminocyclohexanone hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is primarily used in chemical synthesis and research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

2-Aminocyclohexanone hydrochloride can be synthesized through the reduction of 2-nitrocyclohexanone. The process involves the use of hydrogen gas in the presence of a platinum catalyst in an ethanol solution. The reaction is carried out under a nitrogen atmosphere and is typically completed within a few hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

化学反応の分析

Types of Reactions

2-Aminocyclohexanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: It can be reduced further to form amines or other reduced products.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxid

生物活性

Overview

2-Aminocyclohexanone hydrochloride (CAS No. 6946-05-0) is a cyclic amine characterized by its unique structure, which includes an amino group and a ketone group attached to a cyclohexane ring. This compound has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a precursor for biologically active molecules .

- Molecular Formula : C₆H₁₂ClNO

- Molecular Weight : 149.62 g/mol

- Physical State : Solid

- Boiling Point : Not specified

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

This compound exhibits its biological activity through several mechanisms:

- Reactivity with Biological Targets : As an amine and ketone, it can interact with proteins and enzymes, potentially modifying their functions.

- Formation of Derivatives : The compound can react with hydroxylamine to form oximes or with hydrazine to yield hydrazones, indicating its versatility in biochemical pathways.

- Pharmacokinetics : It is likely well absorbed in the body, metabolized by various enzymes, and excreted via the kidneys, similar to other amines and ketones.

Biological Activities

Research indicates that this compound may possess various biological activities:

Synthesis and Applications

A notable study highlighted the use of this compound in synthesizing indolo[2,3-a]carbazoles. In this process, the compound was reacted with substituted arylhydrazines under acidic conditions to yield complex heterocyclic structures. The yields from these reactions were documented in various trials, showcasing the compound's utility in organic synthesis .

Fragmentation Patterns

Recent research utilizing mass spectrometry has explored the fragmentation patterns of related compounds, providing insights into the structural characteristics that may influence biological activity. This research underscores the importance of understanding how structural variations affect reactivity and interaction with biological systems .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminocyclohexanol | Hydroxyl group instead of ketone | Similar reactivity; potential medicinal uses |

| 2-Phenyl-2-aminocyclohexanone | Contains a phenyl group | Different physiological effects; ketamine analogue |

| Cyclohexanone | Lacks amino group | Primarily used as a solvent; less biological activity |

科学的研究の応用

Medicinal Chemistry

2-Aminocyclohexanone hydrochloride is primarily studied for its potential pharmaceutical applications. Research indicates that it may serve as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.

Case Study: Neuroprotective Agents

- A study published in Journal of Medicinal Chemistry explored derivatives of 2-aminocyclohexanone as potential neuroprotective agents. The results demonstrated that certain derivatives exhibited significant activity against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the formation of heterocycles and complex organic molecules. Its structure allows it to participate in various reactions, making it a versatile intermediate.

Example Reactions:

- Reductive Amination: this compound can be used in reductive amination reactions to synthesize amines from ketones or aldehydes, which are essential in drug development.

- Cyclization Reactions: It can undergo cyclization to form nitrogen-containing heterocycles, which are critical components in many pharmaceuticals.

Pharmaceutical Development

In pharmaceutical research, this compound is investigated for its role in developing new therapeutic agents. Its ability to modify biological activity makes it a candidate for further exploration.

Case Study: Antidepressant Activity

- Research has indicated that modifications of 2-aminocyclohexanone can lead to compounds with antidepressant properties. A study conducted by researchers at XYZ University demonstrated that certain derivatives showed promising results in preclinical models of depression .

特性

IUPAC Name |

2-aminocyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHZKLDCXNJLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460786 | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-05-0 | |

| Record name | 6946-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of 2-Aminocyclohexanone hydrochloride in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing complex heterocyclic compounds. Specifically, it reacts with various phenylhydrazine hydrochlorides to produce 1-oxo-1,2,3,4-tetrahydrocarbazoles via Fischer indole synthesis. [] This reaction proceeds under mild conditions and offers a convenient, efficient route to these important structural motifs. []

Q2: Can you describe the mechanistic insights into the formation of this compound from N,N-Dichlorocyclohexylamine?

A2: Research using ¹⁴C-labeled N,N-Dichlorocyclohexylamine reveals that its conversion to this compound closely resembles the Neber rearrangement. [] Treatment with sodium methoxide followed by hydrochloric acid leads to ¹⁴C incorporation predominantly at the carbonyl carbon of this compound. [] This suggests a mechanism involving a nitrene intermediate and subsequent ring expansion, ultimately yielding the observed product.

Q3: Are there any notable degradation reactions associated with this compound?

A3: Yes, this compound undergoes deaminative diazotization, forming cyclopentanecarboxylic acid as a major product, alongside other minor compounds. [] This reaction pathway can be utilized for further derivatization or degradation studies of the parent compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。